tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-6-5-11(15-4)7-12-8-11/h12H,5-8H2,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPMQRYMSQBJRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1(CNC1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate typically involves the following steps:
Azetidine Formation: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Methoxy Substitution: Introduction of the methoxy group at the 3-position of the azetidine ring can be achieved using methanol and a suitable catalyst.
Carbamate Formation: The final step involves the reaction of the methoxyazetidine with tert-butyl chloroformate and an appropriate base to form the carbamate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and stringent quality control measures are essential to maintain consistency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbamate group, converting it into an amine.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate is used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable building block in organic synthesis.
Biology
The compound can be used in the development of biologically active molecules, including pharmaceuticals and agrochemicals. Its structural features allow for the exploration of new bioactive compounds with potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug precursor. Its ability to form stable carbamate linkages makes it useful in the design of prodrugs and other therapeutic agents.
Industry
In the industrial sector, the compound is utilized in the production of specialty chemicals and materials. Its versatility in chemical reactions allows for the creation of a wide range of products with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate involves its interaction with various molecular targets. The carbamate group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. The azetidine ring and methoxy group contribute to the compound’s overall reactivity and specificity in biological systems.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : tert-butyl (2-(3-methoxyazetidin-3-yl)ethyl)carbamate
- Molecular Formula : C₁₁H₂₂N₂O₃
- Molecular Weight : 230.31 g/mol
- CAS Number : 1803600-79-4
- Purity : ≥95% (commercially available from Enamine) .
Structural Features :
The compound contains a tert-butyl carbamate group linked to an ethyl chain terminating in a 3-methoxyazetidine ring. The azetidine (4-membered saturated nitrogen heterocycle) introduces conformational rigidity, while the methoxy group at the 3-position enhances polarity. This structure is frequently utilized in medicinal chemistry as a protected amine intermediate for drug discovery .
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key tert-butyl carbamate derivatives and their distinguishing features:
Physicochemical Properties
- Polarity: The 3-methoxyazetidine in the main compound increases polarity compared to non-polar tert-butyl groups in derivatives like tert-butyl N-(6-bromohexyl) carbamate .
- Solubility : Sulfonyl-containing analogs (e.g., propargyl sulfonyl) exhibit higher aqueous solubility than azetidine derivatives .
Key Contrasts and Considerations
- Positional Isomerism : The 3-methoxyazetidine isomer (main compound) may exhibit different hydrogen-bonding patterns compared to the 1-methoxy analog, affecting molecular recognition .
- Yield Discrepancies : High yields in cross-coupling reactions (98%) vs. lower yields in alkylation (44–55%) underscore the importance of reaction optimization .
- Bioactivity : Chlorobenzimidazolone derivatives show distinct pharmacological profiles compared to azetidine-based compounds, emphasizing substituent-driven activity .
Biological Activity
Tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate, also known by its CAS number 2228936-52-3, is a compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : tert-butyl (2-(3-methoxyazetidin-3-yl)ethyl)carbamate
- Molecular Formula : C11H22N2O3
- Molecular Weight : 230.31 g/mol
- CAS Number : 2228936-52-3
- Purity : 97%
The compound's structure features a tert-butyl group attached to a carbamate moiety, with a methoxyazetidine ring contributing to its biological activity.
This compound exhibits several mechanisms of action that contribute to its biological effects:
- Protease Inhibition : The compound has been evaluated for its inhibitory effects on various proteases, including those involved in viral replication. For instance, it has shown potential as an inhibitor of the SARS-CoV 3CL protease, a critical enzyme in the lifecycle of coronaviruses .
- Antiviral Activity : Preliminary studies suggest that the compound may possess antiviral properties, particularly against coronaviruses. Its structural features allow it to interact effectively with viral proteases, potentially disrupting their function and inhibiting viral replication .
Pharmacological Studies
Recent pharmacological evaluations have highlighted the following findings regarding the biological activity of this compound:
These studies indicate that the compound's ability to inhibit proteases may be leveraged in therapeutic contexts, particularly for viral infections.
Case Studies
- SARS-CoV Protease Inhibition : In a study focused on novel dipeptide-type inhibitors against SARS-CoV 3CL protease, this compound was identified as a promising candidate due to its structural analogies with known inhibitors. The research emphasized the importance of specific structural features that enhanced inhibitory activity .
- Structural Optimization : Further investigations into the structure-activity relationship (SAR) revealed that modifications to the carbamate moiety could significantly alter the compound's potency against target enzymes. This highlights the potential for developing more effective derivatives based on this scaffold .
Q & A
Q. What are the optimal synthetic routes for tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate in academic research?
The compound is typically synthesized via coupling reactions between tert-butyl carbamate and azetidine derivatives. A common approach involves reacting tert-butyl chloroformate with 3-methoxyazetidine-3-ethylamine under basic conditions (e.g., triethylamine) to neutralize HCl byproducts. Solvents like dichloromethane or acetonitrile are often used to enhance solubility and reaction kinetics . Temperature control (0–25°C) and slow reagent addition are critical to minimize side reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the azetidine ring’s methoxy group and carbamate linkage. ¹H-NMR identifies protons on the azetidine and ethyl spacer, while ¹³C-NMR resolves the tert-butyl and carbonyl carbons. Mass spectrometry (MS) provides molecular weight validation, and Infrared (IR) spectroscopy confirms carbamate C=O and N-H stretches. Differential Scanning Calorimetry (DSC) can assess thermal stability .
Q. What common chemical reactions involve this compound as a key intermediate?
The tert-butyl carbamate group serves as a protective moiety for amines, enabling selective deprotection under acidic conditions (e.g., HCl in ethyl acetate) to free the primary amine for subsequent couplings. The azetidine’s methoxy group can participate in nucleophilic substitutions or act as a hydrogen-bond acceptor in enzyme-binding studies .
Advanced Research Questions
Q. How can researchers address hydrolytic instability of the tert-butyl carbamate group under varying pH conditions?
The Boc (tert-butoxycarbonyl) group is prone to hydrolysis in acidic or basic environments. Stability studies recommend storing the compound at neutral pH and low temperatures. For reactions requiring acidic conditions, trifluoroacetic acid (TFA) in dichloromethane provides controlled deprotection without excessive degradation. Kinetic monitoring via HPLC helps identify optimal reaction windows .
Q. What strategies resolve discrepancies in reaction yields when scaling up synthesis?
Scalability challenges often arise from inefficient mixing or heat dissipation. Transitioning from batch to flow chemistry improves consistency, while solvent optimization (e.g., switching to THF for better solubility) enhances yields. Reaction calorimetry can preempt exothermic side reactions, and Design of Experiments (DoE) methodologies statistically identify critical parameters (e.g., stoichiometry, temperature) .
Q. How can computational modeling predict biological interactions of this compound with target enzymes?
Molecular docking simulations (e.g., AutoDock Vina) model the compound’s binding to enzymes, leveraging the azetidine’s rigidity and methoxy group’s polarity. Density Functional Theory (DFT) calculations assess electronic effects on binding affinity. Comparative studies with analogues (e.g., 3-hydroxyazetidine derivatives) reveal structure-activity relationships (SARs) for rational drug design .
Q. How do structural modifications at the azetidine ring influence bioactivity and binding affinity?
Replacing the methoxy group with bulkier substituents (e.g., benzyl or hydroxy groups) alters steric and electronic interactions. For example, 3-hydroxyazetidine derivatives show enhanced hydrogen-bonding with catalytic serine residues in proteases, while fluorinated analogues improve metabolic stability. Activity cliffs can arise from subtle changes, necessitating iterative SAR analysis .
Methodological Notes
- Purification: Use flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC for high-purity isolates. Monitor by TLC or LC-MS .
- Data Contradictions: Conflicting bioactivity data may stem from impurity batches. Validate purity via elemental analysis and orthogonal spectroscopy (e.g., NMR + MS) .
- Safety: While non-hazardous, handle under standard lab protocols (gloves, fume hood) due to potential irritancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
